N,N'-bis-(propargyl-PEG4)-Cy5

Fluorescence spectroscopy Bioimaging sensitivity Quantitative detection limit

N,N'-bis-(propargyl-PEG4)-Cy5 is a dual-functional cyanine 5 (Cy5) derivative featuring two terminal propargyl groups linked via tetraethylene glycol (PEG4) spacers symmetrically attached to the Cy5 fluorophore core. The compound exhibits excitation/emission maxima at 649 nm and 667 nm, respectively, with an extinction coefficient of 232,000 M⁻¹cm⁻¹.

Molecular Formula C47H63ClN2O8
Molecular Weight 819.5 g/mol
Cat. No. B15541580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(propargyl-PEG4)-Cy5
Molecular FormulaC47H63ClN2O8
Molecular Weight819.5 g/mol
Structural Identifiers
InChIInChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1
InChIKeyFJFLIVHAHJSGKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-bis-(propargyl-PEG4)-Cy5: Technical Specifications and Baseline Properties


N,N'-bis-(propargyl-PEG4)-Cy5 is a dual-functional cyanine 5 (Cy5) derivative featuring two terminal propargyl groups linked via tetraethylene glycol (PEG4) spacers symmetrically attached to the Cy5 fluorophore core . The compound exhibits excitation/emission maxima at 649 nm and 667 nm, respectively, with an extinction coefficient of 232,000 M⁻¹cm⁻¹ . Its molecular formula is C₄₇H₆₃ClN₂O₈ with a molecular weight of approximately 819.5 g/mol . The bis-propargyl architecture enables dual copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity, permitting simultaneous conjugation to two azide-bearing molecules or sequential orthogonal functionalization strategies . The PEG4 spacers confer enhanced aqueous solubility and biocompatibility relative to non-PEGylated Cy5-alkyne analogs . This compound is primarily positioned as both a click chemistry-enabled fluorescent labeling reagent and a PROTAC (PROteolysis TArgeting Chimera) linker for targeted protein degradation applications .

Why Generic Cy5-Alkyne Analogs Cannot Replace N,N'-bis-(propargyl-PEG4)-Cy5 in Bifunctional Conjugation Workflows


Substitution of N,N'-bis-(propargyl-PEG4)-Cy5 with structurally simplified Cy5-alkyne analogs is not functionally equivalent in bifunctional conjugation or PROTAC assembly workflows due to three distinct molecular architecture differences. First, the compound possesses two terminal propargyl groups (bis-functional) rather than one (mono-functional), enabling the simultaneous attachment of two distinct azide-bearing entities—a critical requirement for constructing ternary PROTAC complexes where the fluorophore must serve as both a detection moiety and a structural linker . Second, the symmetric PEG4 spacers provide spatial separation between the fluorophore and conjugation sites, reducing steric hindrance during dual click reactions and minimizing fluorophore quenching after conjugation . Third, the extinction coefficient of 232,000 M⁻¹cm⁻¹ exceeds that of certain PEG-extended Cy5 derivatives (e.g., N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 at 220,000 M⁻¹cm⁻¹), yielding quantifiably higher detection sensitivity at equivalent molar concentrations [1]. These architectural features collectively determine the compound's utility in applications requiring dual site-specific labeling, bifunctional crosslinking, or fluorophore-linker hybrid functionality—scenarios where mono-alkyne Cy5 reagents cannot provide equivalent stoichiometric or spatial control.

Quantitative Comparative Evidence: N,N'-bis-(propargyl-PEG4)-Cy5 Versus Structural Analogs


Extinction Coefficient Comparison: Superior Molar Absorptivity Relative to Heavily PEGylated Cy5-Alkyne Derivatives

N,N'-bis-(propargyl-PEG4)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at the excitation maximum of 649 nm . This value is approximately 5.5% higher than the extinction coefficient of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, a comparator analog featuring three PEG4 chains and one propargyl group, which measures 220,000 M⁻¹cm⁻¹ under identical spectral conditions [1]. The higher molar absorptivity of the bis-propargyl-PEG4 derivative translates directly to proportionally greater fluorescence brightness at equivalent molar concentrations, enabling lower detection thresholds in fluorescence-based assays.

Fluorescence spectroscopy Bioimaging sensitivity Quantitative detection limit

Bifunctional Reactivity: Stoichiometric Advantage Over Mono-Alkyne Cy5 Derivatives

N,N'-bis-(propargyl-PEG4)-Cy5 contains two terminal propargyl groups (alkyne functionalities) per molecule, whereas comparator compounds such as N-methyl-N'-(propargyl-PEG4)-Cy5 and N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 [1] each contain exactly one propargyl group. This structural distinction confers a 2:1 stoichiometric advantage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions: each molecule of N,N'-bis-(propargyl-PEG4)-Cy5 can conjugate with two azide-bearing biomolecules, whereas mono-alkyne analogs can conjugate with only one. The symmetric bis-functional architecture is explicitly designated for PROTAC linker applications requiring dual ligand conjugation , a capability not achievable with mono-propargyl Cy5 reagents.

Click chemistry Bioconjugation PROTAC linker design

Spectral Properties: Excitation/Emission Maxima and Fluorescence Quantum Yield Context

N,N'-bis-(propargyl-PEG4)-Cy5 displays excitation maximum at 649 nm and emission maximum at 667 nm , values that are consistent across the Cy5-alkyne derivative class including N-methyl-N'-(propargyl-PEG4)-Cy5 (~649/667 nm) and N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 (649/667 nm) [1]. These spectral parameters fall within the far-red/near-infrared region, where biological autofluorescence is substantially reduced relative to visible-spectrum fluorophores. While direct quantitative comparative data on fluorescence quantum yield or photostability for this specific compound are not available in the accessed sources, Cy5 fluorophores as a class exhibit high quantum yield and photostability suitable for demanding imaging applications . The symmetric PEG4 architecture may influence fluorescence properties post-conjugation, though quantitative comparative data on this parameter are not available.

Fluorescence microscopy Flow cytometry Far-red imaging

PROTAC Linker Classification and Application-Specific Designation

N,N'-bis-(propargyl-PEG4)-Cy5 is explicitly classified as a polyethylene glycol (PEG)-based PROTAC linker suitable for synthesizing PROTAC molecules . The compound functions as a linker component in PROTAC architecture, connecting an E3 ubiquitin ligase ligand to a target protein ligand, with the Cy5 fluorophore providing intrinsic fluorescence tracking capability. This contrasts with structurally related compounds such as N-methyl-N'-(propargyl-PEG4)-Cy5 and N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 , which are also designated as PEG-based PROTAC linkers. However, the bis-propargyl architecture of N,N'-bis-(propargyl-PEG4)-Cy5 provides dual conjugation sites, enabling the fluorophore itself to serve as the central linker node in ternary PROTAC constructs, whereas mono-propargyl analogs require alternative linker architectures where the fluorophore is attached peripherally rather than centrally.

Targeted protein degradation PROTAC synthesis Chemical biology

Validated Application Scenarios for N,N'-bis-(propargyl-PEG4)-Cy5 Based on Quantitative Differentiation


Synthesis of Fluorescently Trackable Ternary PROTAC Constructs

N,N'-bis-(propargyl-PEG4)-Cy5 is specifically suited for synthesizing PROTAC (PROteolysis TArgeting Chimera) molecules where the Cy5 fluorophore serves as both the central linker and the intrinsic fluorescence reporter . The bis-propargyl architecture enables simultaneous conjugation of an E3 ubiquitin ligase ligand (e.g., IAP ligand bearing an azide group) and a target protein ligand (e.g., BTK ligand bearing an azide group) via CuAAC click chemistry. This dual-functional capability eliminates the need for separate linker and fluorophore components, reducing synthetic steps and enabling real-time fluorescence tracking of PROTAC cellular distribution and target engagement without additional labeling steps. The extinction coefficient of 232,000 M⁻¹cm⁻¹ provides sufficient detection sensitivity for cellular imaging and in vitro degradation assays .

Dual-Labeling of Biomolecules Requiring Two Distinct Azide-Bearing Conjugation Partners

The symmetric bis-propargyl-PEG4 architecture enables site-specific dual conjugation of azide-modified biomolecules to a single Cy5 fluorophore . This application scenario includes the construction of fluorescently labeled bispecific antibody fragments (requiring two distinct antibody moieties), the preparation of homo-bifunctional fluorescent crosslinkers for protein-protein interaction studies, and the synthesis of dual-modified nucleic acid probes. The PEG4 spacers (approximately 16-18 atoms in extended conformation) provide spatial separation between the fluorophore and conjugation sites, reducing steric hindrance during dual click reactions and minimizing fluorophore quenching after conjugation . Mono-propargyl Cy5 analogs cannot achieve equivalent dual-conjugation stoichiometry in single-step reactions.

Fluorescence-Based Quantification Assays Requiring Maximal Detection Sensitivity

For applications where detection sensitivity is paramount—including low-abundance protein detection, single-molecule fluorescence studies, and competitive binding assays—N,N'-bis-(propargyl-PEG4)-Cy5 offers a quantifiable advantage over structurally similar PEG-extended Cy5 derivatives. Its extinction coefficient of 232,000 M⁻¹cm⁻¹ exceeds that of the triple-PEG4 analog N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 (220,000 M⁻¹cm⁻¹) by approximately 5.5% . This translates to proportionally greater fluorescence brightness at equivalent molar concentrations, enabling lower limits of detection and improved signal-to-noise ratios in fluorescence plate reader assays, flow cytometry, and fluorescence microscopy applications where the compound is used as a conjugated detection reagent .

Far-Red Fluorescence Imaging in High-Autofluorescence Biological Matrices

With excitation/emission maxima at 649/667 nm, N,N'-bis-(propargyl-PEG4)-Cy5 operates in the far-red spectral region where endogenous biological autofluorescence from cellular components (e.g., flavins, NADH, collagen) is substantially reduced compared to visible-spectrum fluorophores (e.g., fluorescein, Cy3) . This spectral window is particularly advantageous for imaging in complex biological matrices such as tissue sections, whole blood, and cell culture media containing phenol red. The PEG4 spacers enhance aqueous solubility and reduce non-specific binding to cellular components and plasticware, improving signal specificity in wash-free or live-cell imaging protocols . This application scenario leverages class-wide Cy5 spectral advantages, with the compound's specific bis-functional architecture providing the conjugation flexibility required for multiplexed or dual-target imaging experiments.

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